

2-Methoxynaphthalene-d7: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 2-Methoxynaphthalene-d7

Cat. No.: B567590

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An In-depth Technical Guide on the Synthesis, Properties, and Applications of **2-Methoxynaphthalene-d7** as a Naphthalene Derivative.

This technical guide provides a comprehensive overview of **2-Methoxynaphthalene-d7**, a deuterated derivative of 2-Methoxynaphthalene. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its synthesis, physicochemical properties, and applications, particularly as an internal standard in quantitative analyses.

Core Physicochemical Properties

While specific experimental data for **2-Methoxynaphthalene-d7** is limited, its physical and chemical properties can be reasonably extrapolated from its non-deuterated counterpart, 2-Methoxynaphthalene. The primary difference will be in its molecular weight due to the seven deuterium atoms.

Table 1: Physicochemical Properties of 2-Methoxynaphthalene and **2-Methoxynaphthalene-d7**

Property	2-Methoxynaphthalene	2-Methoxynaphthalene-d7 (Estimated)	Source
Molecular Formula	C ₁₁ H ₁₀ O	C ₁₁ H ₃ D ₇ O	[1]
Molecular Weight	158.20 g/mol	165.24 g/mol	[1]
CAS Number	93-04-9	1219795-25-1	[1][2]
Appearance	White to off-white crystalline solid	White to off-white crystalline solid	[3]
Melting Point	70-73 °C	70-73 °C	
Boiling Point	274 °C	274 °C	
Solubility	Insoluble in water; soluble in alcohol, ether, and benzene.[3]	Insoluble in water; soluble in alcohol, ether, and benzene.	
LogP	3.47	~3.47	[1]

Synthesis of 2-Methoxynaphthalene-d7

The most common and efficient method for synthesizing 2-Methoxynaphthalene is the Williamson ether synthesis, which involves the methylation of 2-naphthol.[3] For the synthesis of **2-Methoxynaphthalene-d7**, a deuterated methylating agent, such as iodomethane-d3 or dimethyl-d6 sulfate, would be used.

Experimental Protocol: Williamson Ether Synthesis of 2-Methoxynaphthalene-d7

This protocol is adapted from established methods for the synthesis of 2-Methoxynaphthalene. [4]

Materials:

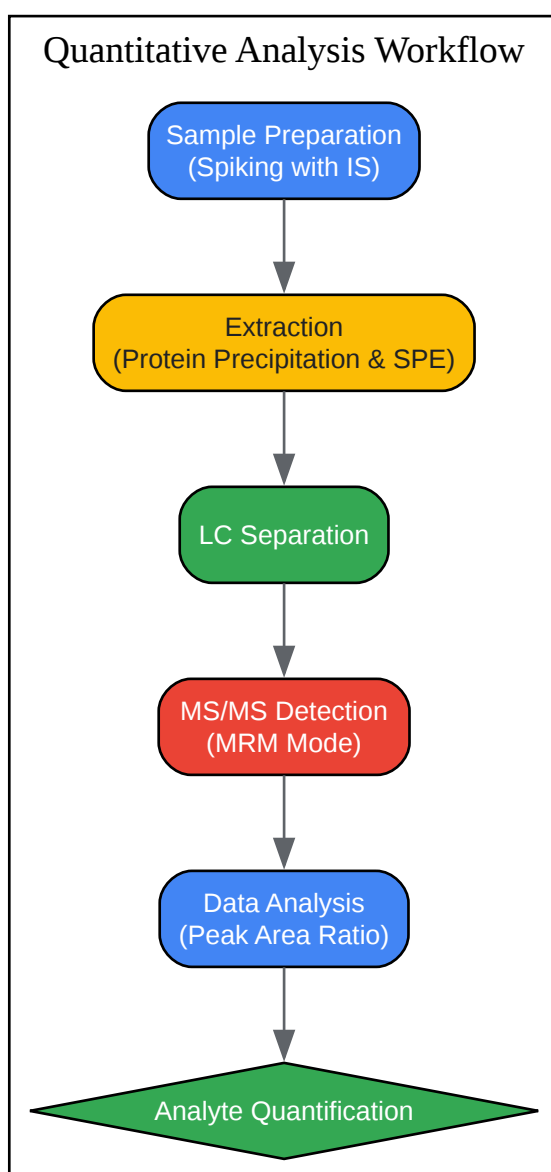
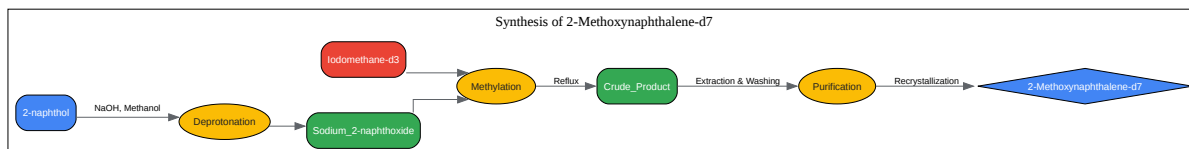
- 2-naphthol

- Sodium hydroxide (NaOH)
- Iodomethane-d3 (CD_3I) or Dimethyl-d6 sulfate ($(\text{CD}_3)_2\text{SO}_4$)
- Methanol (CH_3OH)
- Distilled water
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Standard laboratory glassware for extraction and purification

Procedure:

- Deprotonation of 2-naphthol: In a round-bottom flask, dissolve 2-naphthol in methanol. Add a stoichiometric equivalent of sodium hydroxide to the solution and stir until the 2-naphthol is completely deprotonated, forming sodium 2-naphthoxide.
- Methylation: Add a stoichiometric excess of the deuterated methylating agent (iodomethane-d3 or dimethyl-d6 sulfate) to the reaction mixture.
- Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure. Add distilled water to the residue and extract the crude **2-Methoxynaphthalene-d7** with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Purification: Wash the combined organic extracts with a dilute sodium hydroxide solution to remove any unreacted 2-naphthol, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Recrystallization: The crude **2-Methoxynaphthalene-d7** can be further purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to obtain a pure crystalline solid.



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